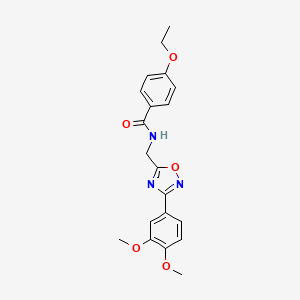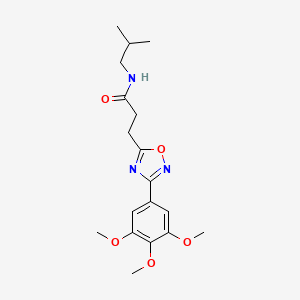
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including fluorescence imaging, cancer diagnosis and treatment, and photodynamic therapy. In fluorescence imaging, this compound has been used as a fluorescent probe for the detection of sulfite and sulfide ions. In cancer diagnosis and treatment, this compound has been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells. In photodynamic therapy, this compound has been explored as a photosensitizer for the treatment of various cancers.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cells. This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. Additionally, this compound has been found to activate caspase-dependent and caspase-independent apoptotic pathways in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptotic pathways, and the inhibition of cancer cell proliferation. This compound has also been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to induce cell death in cancer cells, making it a potential anticancer agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
For the study of N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include the development of this compound-based fluorescent probes and the exploration of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multistep process involving the reaction of 4-nitroaniline with o-tolyl isocyanate, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through the reaction of the resulting intermediate with 5-amino-1,2,4-oxadiazole-3-carboxylic acid.
Propriétés
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-4-2-3-5-15(12)18-20-17(26-21-18)11-10-16(23)19-13-6-8-14(9-7-13)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBONODKSTTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


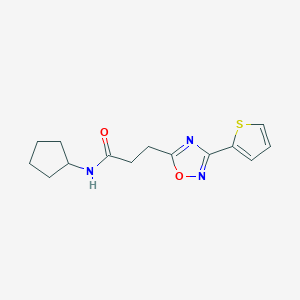
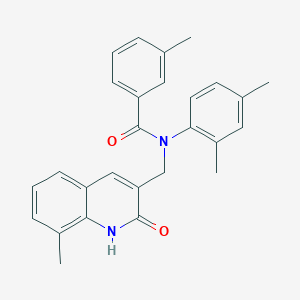
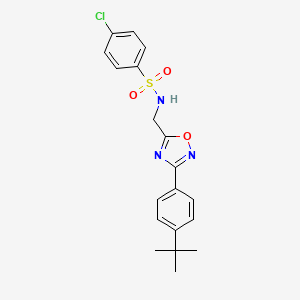

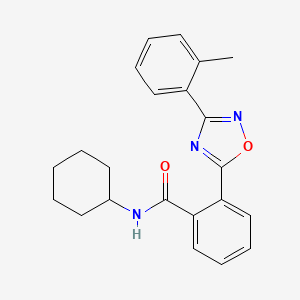
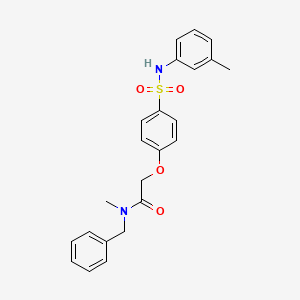
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)


